4-Cyclopropoxy-6-nitropyridine-2-sulfonamide
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Overview
Description
4-Cyclopropoxy-6-nitropyridine-2-sulfonamide is a chemical compound with the molecular formula C8H9N3O5S and a molecular weight of 259.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Cyclopropoxy-6-nitropyridine-2-sulfonamide involves several steps. One common method includes the nitration of pyridine derivatives followed by sulfonation and subsequent cyclopropoxylation. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure controls to ensure the desired product yield .
Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. These methods also incorporate purification steps such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
4-Cyclopropoxy-6-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cyclopropoxylation: The cyclopropoxy group can be modified through reactions with electrophiles or nucleophiles under specific conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-6-nitropyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropoxy-6-nitropyridine-2-sulfonamide include other nitropyridine derivatives and sulfonamide-containing molecules. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. For example:
4-Nitropyridine-2-sulfonamide: Lacks the cyclopropoxy group but retains the nitro and sulfonamide groups.
Sulfonimidates: Contain a sulfonamide group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O5S |
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Molecular Weight |
259.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-nitropyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9N3O5S/c9-17(14,15)8-4-6(16-5-1-2-5)3-7(10-8)11(12)13/h3-5H,1-2H2,(H2,9,14,15) |
InChI Key |
LMLQSDLQVZMLML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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